Cas no 1909306-55-3 (8-chloro-6-fluoro-5-methylquinoline)
8-chloro-6-fluoro-5-methylquinoline Chemical and Physical Properties
Names and Identifiers
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- Quinoline, 8-chloro-6-fluoro-5-methyl-
- 8-chloro-6-fluoro-5-methylquinoline
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- MDL: MFCD29762855
- Inchi: 1S/C10H7ClFN/c1-6-7-3-2-4-13-10(7)8(11)5-9(6)12/h2-5H,1H3
- InChI Key: CCHRRDRHMOJMJL-UHFFFAOYSA-N
- SMILES: N1C2C(=C(C)C(F)=CC=2Cl)C=CC=1
8-chloro-6-fluoro-5-methylquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1082369-100mg |
8-Chloro-6-fluoro-5-methylquinoline |
1909306-55-3 | 95% | 100mg |
$72.0 | 2024-04-22 | |
| Ambeed | A1082369-250mg |
8-Chloro-6-fluoro-5-methylquinoline |
1909306-55-3 | 95% | 250mg |
$121.0 | 2024-04-22 | |
| A2B Chem LLC | AW44146-50mg |
8-chloro-6-fluoro-5-methylquinoline |
1909306-55-3 | 95% | 50mg |
$115.00 | 2024-04-20 | |
| A2B Chem LLC | AW44146-100mg |
8-chloro-6-fluoro-5-methylquinoline |
1909306-55-3 | 95% | 100mg |
$154.00 | 2024-04-20 | |
| A2B Chem LLC | AW44146-250mg |
8-chloro-6-fluoro-5-methylquinoline |
1909306-55-3 | 95% | 250mg |
$206.00 | 2024-04-20 | |
| A2B Chem LLC | AW44146-500mg |
8-chloro-6-fluoro-5-methylquinoline |
1909306-55-3 | 95% | 500mg |
$362.00 | 2024-04-20 | |
| A2B Chem LLC | AW44146-1g |
8-chloro-6-fluoro-5-methylquinoline |
1909306-55-3 | 95% | 1g |
$471.00 | 2024-04-20 | |
| Enamine | EN300-256562-1g |
8-chloro-6-fluoro-5-methylquinoline |
1909306-55-3 | 95% | 1g |
$414.0 | 2023-09-14 | |
| Enamine | EN300-256562-5g |
8-chloro-6-fluoro-5-methylquinoline |
1909306-55-3 | 95% | 5g |
$1199.0 | 2023-09-14 | |
| Enamine | EN300-256562-10g |
8-chloro-6-fluoro-5-methylquinoline |
1909306-55-3 | 95% | 10g |
$1778.0 | 2023-09-14 |
8-chloro-6-fluoro-5-methylquinoline Suppliers
8-chloro-6-fluoro-5-methylquinoline Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on 8-chloro-6-fluoro-5-methylquinoline
Recent Advances in the Study of 8-Chloro-6-fluoro-5-methylquinoline (CAS: 1909306-55-3) in Chemical Biology and Pharmaceutical Research
The compound 8-chloro-6-fluoro-5-methylquinoline (CAS: 1909306-55-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This quinoline derivative, characterized by its chloro, fluoro, and methyl substituents, exhibits promising biological activities, particularly in the context of antimicrobial and anticancer drug development. Recent studies have explored its mechanism of action, synthetic pathways, and structure-activity relationships (SAR), shedding light on its potential as a lead compound for further optimization.
One of the key areas of interest is the antimicrobial activity of 8-chloro-6-fluoro-5-methylquinoline. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory effects against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The study attributed this activity to the compound's ability to disrupt bacterial DNA gyrase and topoisomerase IV, critical enzymes involved in DNA replication. The presence of the fluoro and chloro substituents was found to enhance binding affinity to these enzyme targets, while the methyl group contributed to improved pharmacokinetic properties.
In addition to its antimicrobial potential, 8-chloro-6-fluoro-5-methylquinoline has shown promise as an anticancer agent. Research published in Bioorganic & Medicinal Chemistry Letters in early 2024 revealed that this compound selectively inhibits the proliferation of certain cancer cell lines, particularly those associated with breast and lung cancers. The study identified the compound's ability to induce apoptosis through the activation of caspase-3 and caspase-9 pathways. Furthermore, molecular docking studies suggested that the compound interacts with key residues in the ATP-binding pocket of cyclin-dependent kinases (CDKs), which are often dysregulated in cancer cells.
The synthesis of 8-chloro-6-fluoro-5-methylquinoline has also been a focus of recent research. A novel synthetic route reported in Tetrahedron Letters (2023) offers improved yield and scalability compared to traditional methods. This route involves a palladium-catalyzed cross-coupling reaction followed by a regioselective halogenation step, which allows for the precise introduction of the chloro and fluoro substituents. The development of such efficient synthetic methodologies is crucial for enabling further biological evaluation and potential commercialization of this compound.
Despite these promising findings, challenges remain in the development of 8-chloro-6-fluoro-5-methylquinoline as a therapeutic agent. Recent pharmacokinetic studies have highlighted the need for further optimization to improve its metabolic stability and oral bioavailability. Additionally, ongoing toxicology assessments are necessary to ensure its safety profile meets regulatory requirements. Nevertheless, the compound's unique structural features and demonstrated biological activities position it as a valuable scaffold for future drug discovery efforts in both infectious diseases and oncology.
Looking ahead, researchers are exploring the potential of 8-chloro-6-fluoro-5-methylquinoline as a building block for more complex drug candidates. Several research groups have reported the successful incorporation of this quinoline core into hybrid molecules designed to target multiple disease pathways simultaneously. These developments, combined with advances in computational drug design and high-throughput screening technologies, suggest that 8-chloro-6-fluoro-5-methylquinoline will continue to be an important focus of chemical biology and pharmaceutical research in the coming years.
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